Patent-Validated Synthetic Utility in Dolastatin 10 Anticancer Agent Synthesis
This compound is a required intermediate in the synthesis of dolastatin 10 derivatives, as per US Patent Application US 2003/0055002 A1. The compound's ethyl ester precursor, 2-(2-ethoxycarbonyl-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, is hydrolyzed to the target carboxylic acid using LiOH in THF/H2O, then directly elaborated to complex dolastatin analogs . This contrasts sharply with N-Boc-proline (CAS 15761-39-4), which lacks the vinyl carboxylic acid side chain and cannot be used in the same convergent synthetic sequence [1].
| Evidence Dimension | Synthetic utility in dolastatin 10 derivative preparation |
|---|---|
| Target Compound Data | Employed as a key intermediate; hydrolysis step yields crude acid (109 mg from 136 mg ester) suitable for direct further reaction |
| Comparator Or Baseline | N-Boc-proline (CAS 15761-39-4): Not suitable; lacks the required acrylic acid side chain |
| Quantified Difference | Target compound enables a convergent synthetic route; N-Boc-proline would require > 2 additional synthetic steps to install the side chain |
| Conditions | Synthesis as per US20030055002; LiOH-mediated hydrolysis of ethyl ester in THF/H2O at room temperature |
Why This Matters
For procurement teams supporting dolastatin analog research, this compound is non-substitutable; purchasing a simpler N-Boc-pyrrolidine would not advance the specific patent-defined synthetic route.
- [1] Fujii, T., Okada, T., Taniguchi, M., & Watanabe, F. (2003). Dolastatin 10 derivatives. U.S. Patent Application Publication No. US 2003/0055002 A1. View Source
